molecular formula C22H33N3O5 B12766034 Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)- CAS No. 110187-49-0

Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B12766034
CAS No.: 110187-49-0
M. Wt: 419.5 g/mol
InChI Key: WOORJJRHPNESPF-UHFFFAOYSA-N
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Description

“Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” typically involves multi-step organic reactions. One common route might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is formed through a series of condensation reactions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Trimethoxybenzoyl Group: This step involves acylation reactions where the trimethoxybenzoyl chloride is reacted with the piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Various substitution reactions can take place, particularly on the aromatic ring or the piperazine core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for advanced materials.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Receptor Binding: Binds to certain receptors in biological systems.

Medicine

    Drug Development: Explored for its potential therapeutic effects in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Used in the formulation of agrochemicals.

    Cosmetics: Incorporated into cosmetic products for its beneficial properties.

Mechanism of Action

The mechanism of action of “Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate interaction.

    Modulating Receptor Function: Acting as an agonist or antagonist at specific receptors.

    Altering Signal Transduction Pathways: Influencing intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine.

    Trimethoxybenzoyl Compounds: Like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid.

Uniqueness

“Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

110187-49-0

Molecular Formula

C22H33N3O5

Molecular Weight

419.5 g/mol

IUPAC Name

3-piperidin-1-yl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H33N3O5/c1-28-18-15-17(16-19(29-2)21(18)30-3)22(27)25-13-11-24(12-14-25)20(26)7-10-23-8-5-4-6-9-23/h15-16H,4-14H2,1-3H3

InChI Key

WOORJJRHPNESPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CCN3CCCCC3

Origin of Product

United States

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